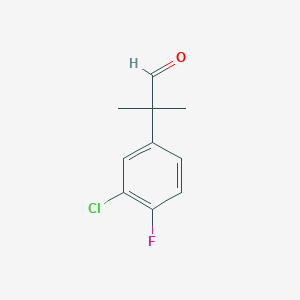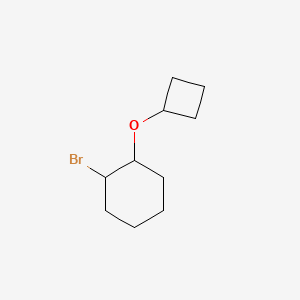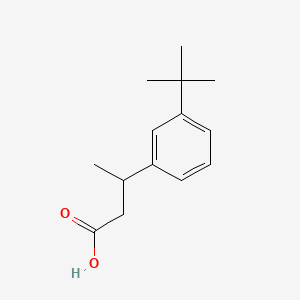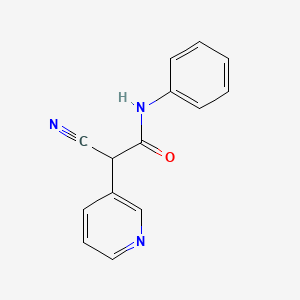
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of substituted anilines with ethyl cyanoacetate under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with aniline at 70°C for 6 hours, followed by room temperature stirring overnight, yields the desired cyanoacetamide .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of catalysts can also be employed to improve the sustainability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrrole, pyrazole, and other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Phenacyl Bromide: For cyclization reactions.
Triethylamine: As a base catalyst in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and imidazoles.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds.
Biology: As a potential bioactive molecule with various biological activities.
Medicine: As a precursor for the development of new therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, leading to potential biological activities. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide include other cyanoacetamides and their derivatives, such as:
- 2-cyano-N-(pyridin-2-yl)acetamide
- 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other cyanoacetamides. Its combination of phenyl and pyridinyl groups provides distinct electronic and steric properties, making it valuable in the synthesis of novel heterocyclic compounds and potential therapeutic agents .
Eigenschaften
Molekularformel |
C14H11N3O |
|---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
2-cyano-N-phenyl-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c15-9-13(11-5-4-8-16-10-11)14(18)17-12-6-2-1-3-7-12/h1-8,10,13H,(H,17,18) |
InChI-Schlüssel |
PBGAZSLQYQMUKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(C#N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



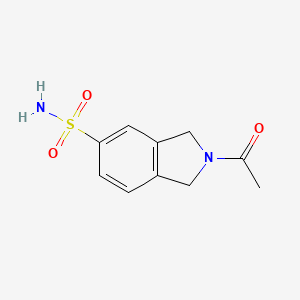

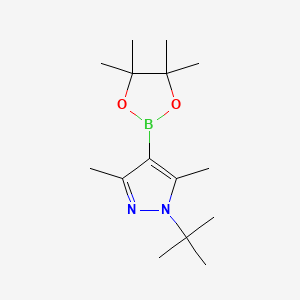
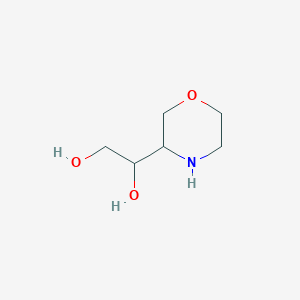
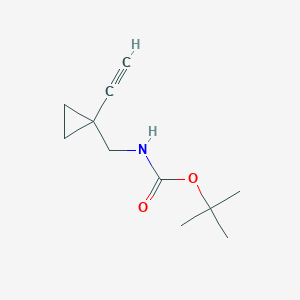


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
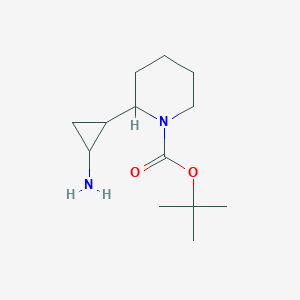
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
